REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[C:11](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O.N>C(#N)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[O:10][CH3:11] |f:1.2.3|
|
Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
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Type
|
WASH
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Details
|
washed twice with NaOH-solution and twice with NaHCO3 -solution
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Type
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CUSTOM
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Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.8 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |